molecular formula C13H15ClN2O2 B12309491 N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans

N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans

Cat. No.: B12309491
M. Wt: 266.72 g/mol
InChI Key: LNBGMCSMMHWQFN-UHFFFAOYSA-N
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Description

N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a cyclopropane ring, a chloroacetyl group, and a methylphenyl group

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide

InChI

InChI=1S/C13H15ClN2O2/c1-8-2-4-9(5-3-8)10-6-11(10)13(18)16-15-12(17)7-14/h2-5,10-11H,6-7H2,1H3,(H,15,17)(H,16,18)

InChI Key

LNBGMCSMMHWQFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)NNC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the chloroacetyl group: This step involves the acylation of the cyclopropane derivative with chloroacetyl chloride in the presence of a base such as pyridine.

    Formation of the hydrazide: The final step involves the reaction of the chloroacetylated cyclopropane with hydrazine or a hydrazine derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazides or amines.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted hydrazides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of hydrazone derivatives, including those related to N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including colon, prostate, and lung cancers. A notable study reported that certain hydrazone derivatives exhibited IC50_{50} values in the low micromolar range against these cell lines . This indicates that derivatives of N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide may also possess similar anticancer activity.

Antimicrobial Properties

Hydrazone compounds have been evaluated for their antimicrobial activities against various pathogens. Research has demonstrated that certain hydrazone derivatives exhibit moderate inhibition against Mycobacterium tuberculosis and other nontuberculous mycobacteria . Given the structural similarities, N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide may also be investigated for its antimicrobial efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of interest. Hydrazones have been studied for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's . The structural features of N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide could allow it to interact effectively with these enzymes.

Case Study 1: Anticancer Evaluation

In a study examining various hydrazone derivatives, compounds structurally related to N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide were evaluated for their anticancer properties against human cancer cell lines SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). The results indicated that several derivatives exhibited potent cytotoxicity with IC50_{50} values ranging from 0.56 to 0.83 µM .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of hydrazone derivatives against Mycobacterium tuberculosis and other strains. The study found that specific derivatives demonstrated significant inhibition, prompting further exploration into the structure-activity relationship of similar compounds .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeTarget Pathogen/Cell LineIC50_{50} Value (µM)
AnticancerHydrazoneSW620 (Colon Cancer)0.56 - 0.83
AnticancerHydrazonePC-3 (Prostate Cancer)0.56 - 0.83
AntimicrobialHydrazoneMycobacterium tuberculosisVaries
Enzyme InhibitionHydrazoneAcetylcholinesteraseModerate

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide: Similar structure but lacks the methyl group on the phenyl ring.

    N’-(2-bromoacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

Uniqueness

N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans is unique due to the presence of the chloroacetyl group and the methyl group on the phenyl ring, which may confer specific chemical and biological properties not found in similar compounds.

Biological Activity

N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₄ClN₃O
  • Molecular Weight : 241.7 g/mol

This compound features a cyclopropane ring, which is significant in drug design due to its unique conformational properties.

Mechanisms of Biological Activity

Research indicates that N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide exhibits various biological activities primarily through its interaction with cellular targets.

  • Antitumor Activity :
    • Preliminary studies suggest that this compound may possess antitumor properties, potentially through the induction of apoptosis in cancer cells.
    • A study evaluating similar compounds indicated that derivatives with the chloroacetyl group can inhibit tumor growth in vivo, supporting the hypothesis that this compound may have similar effects .
  • Antimicrobial Properties :
    • The presence of the chloroacetyl moiety is known to enhance antimicrobial activity against certain bacterial strains. Compounds with similar structures have shown effectiveness in inhibiting bacterial growth .
  • Mechanism of Action :
    • The proposed mechanism involves the formation of reactive intermediates that can interact with DNA and other critical biomolecules, leading to cellular damage and death in rapidly dividing cells .

Case Study 1: Antitumor Efficacy

In a study involving various hydrazone derivatives, compounds similar to N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide were tested against several cancer cell lines. The results showed significant cytotoxic effects, particularly in leukemia and breast cancer models, suggesting a promising avenue for further research into this compound's antitumor potential .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of chloroacetyl derivatives and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited notable antibacterial activity, leading to further exploration of their use as potential antibiotics .

Data Table: Biological Activity Overview

Activity Type Effect Target Reference
AntitumorInduces apoptosisCancer cells
AntimicrobialInhibits bacterial growthGram-positive/negative bacteria
CytotoxicityCell death in tumor modelsVarious cancer cell lines

Q & A

Q. What are the established synthetic routes for trans-N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide?

The compound is synthesized via a two-step procedure starting from (S,S)-ethyl-2-(4-methylphenyl)cyclopropane-1-carboxylate. The first step involves hydrazide formation, followed by chloroacetylation. However, yields are typically low (3% over two steps), necessitating careful optimization of reaction conditions (e.g., stoichiometry, temperature, and purification protocols) . Enamine Ltd. reports a molecular formula (C₁₃H₁₅ClN₂O₂) and identifiers (EN300-1664129), though synthetic details are proprietary .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • HR-MS : Accurate mass analysis (e.g., [M+H]⁺ calculated: 267.0900, observed: 267.0897) confirms molecular composition .
  • ¹H NMR : Key peaks include δ 10.30 (hydrazide NH), aromatic protons (δ ~7.2–7.4 for p-tolyl), and cyclopropane protons (δ ~1.5–2.5) .
  • X-ray crystallography : While not directly reported for this compound, related cyclopropane derivatives (e.g., hydrazide analogs) have been structurally validated via single-crystal X-ray studies .

Advanced Research Questions

Q. How can researchers optimize the low synthetic yield (3%) of this compound?

  • Stepwise analysis : Identify bottlenecks (e.g., cyclopropane ring stability during chloroacetylation).
  • Catalysis : Explore palladium or enzyme-mediated coupling to improve efficiency.
  • Purification : Use preparative HPLC or recrystallization to recover more product .

Q. What methodologies validate the stereochemical configuration (trans) of the cyclopropane ring?

  • NOESY NMR : Detect spatial proximity between cyclopropane protons and the p-tolyl group.
  • Comparative X-ray studies : Use structural data from analogous compounds (e.g., (1S,2S)-configured cyclopropanes) to infer stereochemistry .

Q. How to resolve contradictions in spectral data across studies?

  • Cross-validation : Compare NMR chemical shifts with databases (e.g., PubChem) or synthetic intermediates.
  • Isotopic labeling : Use ¹³C-labeled precursors to confirm peak assignments in complex regions (e.g., cyclopropane carbons) .

Q. What computational approaches predict the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT) : Model cyclopropane ring strain and electrophilic sites for derivatization.
  • Molecular docking : Screen against targets like dopamine receptors (inspired by structurally related trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines) .

Q. How to design derivatives for evaluating structure-activity relationships (SAR)?

  • Substituent variation : Replace the p-tolyl group with electron-withdrawing (e.g., 3,4-difluorophenyl) or bulky groups to modulate steric/electronic effects .
  • Bioisosteres : Substitute the chloroacetyl group with trifluoroacetyl or carbamate moieties to enhance metabolic stability .

Methodological Notes

  • Stereochemical purity : Chiral HPLC or circular dichroism (CD) is essential for enantiomerically pure batches.
  • Biological assays : Prioritize in vitro models (e.g., receptor binding assays) before in vivo studies, leveraging precedents from dopaminergic antagonists .

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